molecular formula C5H9ClO4S B1426665 1,4-Dioxan-2-ylmethanesulfonyl chloride CAS No. 1330756-16-5

1,4-Dioxan-2-ylmethanesulfonyl chloride

Cat. No.: B1426665
CAS No.: 1330756-16-5
M. Wt: 200.64 g/mol
InChI Key: RYHNSCZLGCNGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxan-2-ylmethanesulfonyl chloride is an organic compound with the molecular formula C5H9ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of a dioxane ring and a methanesulfonyl chloride group. This compound is used as a reagent in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxan-2-ylmethanesulfonyl chloride can be synthesized through the reaction of 1,4-dioxane with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxan-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamide Derivatives: Formed from reaction with amines

    Sulfonate Ester Derivatives: Formed from reaction with alcohols

    Sulfonate Thioester Derivatives: Formed from reaction with thiols

Scientific Research Applications

1,4-Dioxan-2-ylmethanesulfonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,4-dioxan-2-ylmethanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This results in the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile used. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (chlorosulfonyl)acetate
  • 1,3-Benzodioxole-5-sulfonyl chloride
  • 5-Bromothiophene-2-sulfonyl chloride
  • 1-(Methylsulfonyl)piperidin-4-amine

Uniqueness

1,4-Dioxan-2-ylmethanesulfonyl chloride is unique due to the presence of the dioxane ring, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent in organic synthesis, particularly for the preparation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The dioxane ring also enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

1,4-dioxan-2-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHNSCZLGCNGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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